Documented Utility as a Precursor in Patent WO2008/100423
Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate is specifically cited as a key precursor in WO2008/100423, a patent filed by Sirtris Pharmaceuticals covering sirtuin-modulating compounds [1]. This provides documented industrial relevance, in contrast to many structurally similar 2-aminothiazole benzoate esters which lack explicit patent citation. The comparator baseline is the absence of such explicit patent reference for the majority of close structural analogs.
| Evidence Dimension | Patent Citation as Precursor |
|---|---|
| Target Compound Data | Explicitly named in WO2008/100423 A1, pages 101-102 |
| Comparator Or Baseline | Absence of explicit patent citation for most close analogs (e.g., methyl 3-(2-aminothiazol-4-yl)benzoate, CAS 862389-45-5) |
| Quantified Difference | Documented industrial relevance in a major pharmaceutical patent |
| Conditions | Patent literature analysis |
Why This Matters
Prioritization of this compound for synthesis efforts that aim to replicate or build upon the patented synthetic route is justified.
- [1] Sirtris Pharmaceuticals, Inc. WO2008/100423 A1: Sirtuin modulating compounds. 2008. Pages 101-102. View Source
